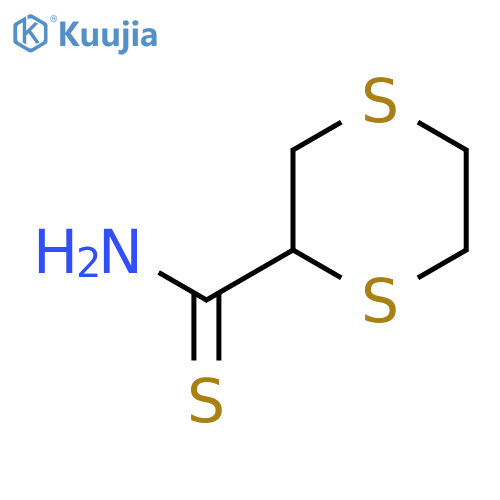Cas no 1535972-66-7 (1,4-dithiane-2-carbothioamide)

1,4-dithiane-2-carbothioamide structure
商品名:1,4-dithiane-2-carbothioamide
1,4-dithiane-2-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 1,4-dithiane-2-carbothioamide
- AKOS018520206
- EN300-1599619
- 1535972-66-7
-
- インチ: 1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7)
- InChIKey: ZNEOCLXOHFBGEQ-UHFFFAOYSA-N
- ほほえんだ: S1CCSCC1C(N)=S
計算された属性
- せいみつぶんしりょう: 178.98971281g/mol
- どういたいしつりょう: 178.98971281g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1,4-dithiane-2-carbothioamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599619-0.05g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 0.05g |
$186.0 | 2023-06-04 | |
| Enamine | EN300-1599619-2.5g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 2.5g |
$1568.0 | 2023-06-04 | |
| Enamine | EN300-1599619-1.0g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 1g |
$800.0 | 2023-06-04 | |
| Enamine | EN300-1599619-0.25g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 0.25g |
$396.0 | 2023-06-04 | |
| Aaron | AR028ZXM-5g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 5g |
$3213.00 | 2023-12-15 | |
| 1PlusChem | 1P028ZPA-250mg |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 250mg |
$552.00 | 2024-06-20 | |
| 1PlusChem | 1P028ZPA-1g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 1g |
$1051.00 | 2024-06-20 | |
| Enamine | EN300-1599619-1000mg |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95.0% | 1000mg |
$800.0 | 2023-09-23 | |
| Aaron | AR028ZXM-250mg |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 250mg |
$570.00 | 2025-02-17 | |
| Enamine | EN300-1599619-0.5g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 0.5g |
$624.0 | 2023-06-04 |
1,4-dithiane-2-carbothioamide 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
1535972-66-7 (1,4-dithiane-2-carbothioamide) 関連製品
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
